molecular formula C18H16O4 B1234159 Obovatal CAS No. 83864-77-1

Obovatal

Cat. No. B1234159
CAS RN: 83864-77-1
M. Wt: 296.3 g/mol
InChI Key: KGHJODCHEIEYBP-HWKANZROSA-N
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Description

Obovatal is a natural product found in Magnolia obovata with data available.

Scientific Research Applications

Anticancer Effects

Obovatal, a compound isolated from Magnolia obovata, has shown significant potential in cancer treatment. It inhibits the enzyme MMP-2, which plays a key role in the metastatic process of tumors. Specifically, in human fibrosarcoma cells (HT1080), obovatal effectively blocked cell migration and invasion by inhibiting MMP-2 enzyme activity and expression, indicating its potential as an anti-tumor agent (Lee et al., 2007).

Pharmacological Properties

Obovatal, along with obovatol, are neolignans from Magnolia obovata, exhibiting various pharmacological properties. While obovatol displays anti-cancer, anti-inflammatory, anti-platelet, and neuroprotective activities, obovatal specifically shows anticancer properties involving apoptosis and inhibition of cancer cell growth, migration, and invasion. The presence of a -CHO group in obovatal, absent in obovatol, may explain their differing pharmacological properties (Chiang et al., 2021).

Antibacterial Activity

The discovery of obovatal and obovatol as biphenyl ether lignans from Magnolia obovata also revealed their antibacterial properties. Obovatol, specifically, showed antibacterial activity against Streptococcus mutans, a cariogenic bacterium, though its activity was less potent than other compounds like magnolol and honokiol (Ito et al., 1982).

Neuroinflammation Modulation

Obovatol from Magnolia obovata has been investigated for its effect on microglial activation, neuroinflammation, and neurodegeneration. It attenuates microglia-mediated neuroinflammation by modulating redox regulation, suggesting its potential application in treating neurodegenerative diseases (Ock et al., 2010).

Anxiolytic Effects

Research on obovatol isolated from Magnolia obovata has demonstrated its anxiolytic-like effects. These effects are thought to be mediated through the activation of GABA/benzodiazepine receptors complex, as evidenced by behavioral tests in mice (Seo et al., 2007).

Inhibition of Nitric Oxide Production

Obovatal and related compounds from the fruits of Magnolia obovata have shown significant inhibition of nitric oxide production in LPS-induced RAW 264.7 cells. This suggests their potential in treating inflammatory conditions (Seo et al., 2013).

properties

CAS RN

83864-77-1

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

(E)-3-[3,4-dihydroxy-5-(4-prop-2-enylphenoxy)phenyl]prop-2-enal

InChI

InChI=1S/C18H16O4/c1-2-4-13-6-8-15(9-7-13)22-17-12-14(5-3-10-19)11-16(20)18(17)21/h2-3,5-12,20-21H,1,4H2/b5-3+

InChI Key

KGHJODCHEIEYBP-HWKANZROSA-N

Isomeric SMILES

C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)O)/C=C/C=O

SMILES

C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)O)C=CC=O

Canonical SMILES

C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)O)C=CC=O

synonyms

3,4-dihydroxy-5-(4-allylphenoxy)cinnamic aldehyde
obovatal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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